![molecular formula C14H23N3O5 B6635957 1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a molecular formula of C16H24N2O5. It is commonly referred to as MEOPP and is used in scientific research for its unique properties.
Mechanism of Action
MEOPP acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein found in the endoplasmic reticulum and plasma membrane of cells. Activation of the sigma-1 receptor by MEOPP leads to the modulation of various intracellular signaling pathways, including calcium release, protein kinase C activation, and nitric oxide production. These signaling pathways ultimately lead to changes in neurotransmitter release, cell survival, and gene expression.
Biochemical and Physiological Effects:
MEOPP has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of neurotransmitter release, the regulation of ion channels, the inhibition of apoptosis, and the promotion of cell survival. MEOPP has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MEOPP in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and pathological conditions. However, one limitation of using MEOPP is its relatively low potency compared to other sigma-1 agonists. This can make it difficult to achieve significant effects at low concentrations, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving MEOPP. One area of interest is the development of more potent and selective sigma-1 agonists for use in lab experiments and potential therapeutic applications. Another area of interest is the investigation of the role of sigma-1 receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the potential use of MEOPP as a tool for drug discovery and development is an area of ongoing research.
Synthesis Methods
MEOPP is synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroformate and 2-methoxyethanol to form the intermediate 1-(2-methoxyethyl) piperidine-4-carbonyl chloride. This intermediate is then reacted with 3-pyrrolidinone to produce MEOPP.
Scientific Research Applications
MEOPP is primarily used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which plays a crucial role in modulating neurotransmitter release and cell survival. MEOPP has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including neurodegenerative diseases, addiction, and depression.
properties
IUPAC Name |
1-[1-(2-methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-22-7-4-15-14(21)16-5-2-11(3-6-16)17-9-10(13(19)20)8-12(17)18/h10-11H,2-9H2,1H3,(H,15,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRBMCYYXUTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
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